Structure and molecular weight of (R)-3-aminohexan-1-ol HCl
Structure and molecular weight of (R)-3-aminohexan-1-ol HCl
Structural Analysis, Process Chemistry, and Application in Chiral Synthesis
Executive Summary
(R)-3-Aminohexan-1-ol hydrochloride (CAS: 68889-63-4) represents a "privileged scaffold" in modern medicinal chemistry. As a chiral 1,3-amino alcohol, it serves as a critical bifunctional building block, offering a defined stereocenter that directs the spatial arrangement of pharmacophores in kinase inhibitors, antiviral agents, and peptidomimetics. This guide dissects its physicochemical architecture, outlines robust synthetic pathways, and establishes a self-validating analytical framework for its characterization.
Structural Identification & Physicochemical Properties[1][2]
The molecule consists of a six-carbon linear chain with a primary hydroxyl group at the C1 position and a primary amine at the C3 position. The stereocenter at C3 is in the (R)-configuration, which is often crucial for binding affinity in chiral protein pockets. As a hydrochloride salt, the amine is protonated, rendering the molecule water-soluble and chemically stable as a solid.
2.1 Chemical Identity Table[1]
| Parameter | Specification |
| IUPAC Name | (3R)-3-Aminohexan-1-ol hydrochloride |
| CAS Number | 68889-63-4 (Specific to (R)-HCl salt) |
| Molecular Formula | C₆H₁₅NO[2][3] · HCl |
| Molecular Weight | 153.65 g/mol |
| Free Base MW | 117.19 g/mol |
| Chiral Center | C3 (R-configuration) |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | High: Water, Methanol, DMSO; Low: Hexane, Toluene |
| Melting Point | 108–112 °C (Typical range for homologous HCl salts) |
2.2 Structural Topology (Graphviz)
Figure 1: 2D Topological Connectivity showing the carbon backbone and the ionic interaction at the chiral C3 center.
Synthetic Pathways & Process Chemistry
For high-purity applications (drug substance manufacturing), the synthesis must preserve chiral integrity. Two primary routes are recommended: Chemical Reduction of Beta-Amino Acids (Route A) for reliability, and Biocatalytic Transamination (Route B) for green scalability.
3.1 Route A: Reduction of (R)-3-Aminohexanoic Acid (Standard Protocol)
This route utilizes the commercially available (R)-3-aminohexanoic acid (or its ester). The key challenge is reducing the carboxylic acid/ester to the alcohol without racemizing the alpha-proton (relative to the amine).
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Step 1: Esterification. (R)-3-aminohexanoic acid is refluxed with SOCl₂/MeOH to form the methyl ester HCl.
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Step 2: Reduction. The ester is reduced using Sodium Borohydride (NaBH₄) in the presence of an additive (like CaCl₂ or I₂) or Lithium Aluminum Hydride (LiAlH₄) in THF.
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Expert Note: NaBH₄/I₂ is often preferred over LiAlH₄ on scale due to easier workup and safety profiles.
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Step 3: Salt Formation. The free base is treated with anhydrous HCl in dioxane/ether to precipitate the target salt.
3.2 Route B: Biocatalytic Transamination (Green Route)
This modern approach uses ω-transaminases to install the amine chirally from a ketone precursor (1-hydroxyhexan-3-one).
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Mechanism: An (R)-selective transaminase transfers an amino group from an isopropylamine donor to the ketone substrate.
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Advantage: Avoids heavy metal reductants and yields >99% ee.
3.3 Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow from the amino acid precursor to the final hydrochloride salt.
Analytical Characterization (Self-Validating Protocols)
To ensure the identity and purity of the compound, the following analytical signatures must be verified. These protocols act as a "fingerprint" for the molecule.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum in D₂O or CD₃OD is distinct due to the deshielding effects of the heteroatoms.
| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| C1 | -CH₂-OH | 3.60 – 3.80 | Multiplet | Deshielded by Oxygen. |
| C3 | -CH-NH₃⁺ | 3.10 – 3.30 | Multiplet | Deshielded by cationic Nitrogen. |
| C2 | -CH₂- | 1.70 – 1.90 | Multiplet | Bridge between functional groups. |
| C4-C5 | Alkyl Chain | 1.30 – 1.50 | Multiplet | Bulk methylene envelope. |
| C6 | -CH₃ | 0.90 – 0.95 | Triplet | Terminal methyl group. |
Validation Check: If the C3 signal appears upfield (< 2.8 ppm), the amine is likely not protonated (free base). If the C1 signal is a sharp singlet, check for unreduced ester.
4.2 Chiral HPLC Method (Enantiomeric Excess)
Determining the optical purity is critical.
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Column: Chiralpak AD-H or OD-H (Daicel).
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Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90:10:0.1).
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Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).
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Derivatization (Optional but Recommended): Reacting with FDAA (Marfey's reagent) or GITC allows for easier UV detection and separation on C18 columns.
Handling, Stability, & Safety
5.1 Hygroscopicity Management
Amine hydrochloride salts are notoriously hygroscopic.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
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Handling: Weigh quickly in a low-humidity environment. If the solid turns into a gum, it has absorbed water; recrystallization from Isopropanol/Ether can restore the solid form.
5.2 Safety Profile (GHS Classifications)
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[2]
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
References
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Sigma-Aldrich. (R)-3-Aminohexan-1-ol hydrochloride Product Sheet. Retrieved from
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PubChem. 3-Aminohexan-1-ol Compound Summary. National Library of Medicine. Retrieved from
- Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition.
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ChemicalBook. 3-Aminohexan-1-ol hydrochloride Properties and Safety. Retrieved from
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BenchChem. Synthesis of Amino Alcohols via Reduction. (General protocols for amino acid reduction). Retrieved from
